molecular formula C10H14O3 B2898458 Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate CAS No. 2470279-69-5

Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate

Cat. No.: B2898458
CAS No.: 2470279-69-5
M. Wt: 182.219
InChI Key: ITWKKBKLBAXSNI-BKPPORCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate is a bicyclic organic compound characterized by a [3.2.1]octene framework with a hydroxyl group at the 7-position, a methyl ester at the 3-position, and stereochemical configurations at C1, C5, and C5. This compound belongs to a class of bicyclic structures often studied for their biological activity, synthetic complexity, and role in chemical ecology. Its stereochemistry and functional groups make it a critical substrate for enzymatic studies and pheromone analog synthesis .

Properties

IUPAC Name

methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10(12)8-3-6-2-7(5-8)9(11)4-6/h5-7,9,11H,2-4H2,1H3/t6-,7+,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWKKBKLBAXSNI-BKPPORCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2CC(C1)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C[C@@H]2C[C@H](C1)C[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: It can be used as a probe in biological studies to understand enzyme-substrate interactions.

  • Industry: Utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate can be contextualized by comparing it to related bicyclic compounds, as detailed below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Stereochemistry Functional Groups Biological/Physicochemical Role
This compound (Target) Bicyclo[3.2.1]octene, 7-OH, 3-methyl ester 1S,5R,7R Hydroxyl, ester Enzyme substrate, pheromone precursor
exo-7-(1’-Hydroxyethyl)-5-methyl-6,8-dioxabicyclo[3.2.1]octane (exo-brevicomin) 6,8-Dioxabicyclo[3.2.1]octane, 7-(1’-hydroxyethyl), 5-methyl 1R,1’R,5R,7R Hydroxyethyl, ether Bark beetle aggregation pheromone
exo-5-Ethyl-7-methyl-6,8-dioxabicyclo[3.2.1]octane (isobrevicomin) 6,8-Dioxabicyclo[3.2.1]octane, 5-ethyl, 7-methyl 1S,5R,7S Ether, methyl, ethyl Bark beetle pheromone (synergistic role)
Frontalin 6,8-Dioxabicyclo[3.2.1]octane, 1,5-dimethyl 1S,5R Ether, methyl Aggregation pheromone (Dendroctonus spp.)
[(1S,5S,7R)-3,7-Dimethyl-6-oxabicyclo[3.2.1]oct-2-en-7-yl]methanol 6-Oxabicyclo[3.2.1]octene, 3,7-dimethyl, 7-methanol 1S,5S,7R Methanol, ether Synthetic intermediate
Methyl (1S,5R,7R)-1-ethyl-3-oxo-6-trifluoroacetyl-2,8-dioxa-6-azabicyclo[...] 2,8-Dioxa-6-azabicyclo[3.2.1]octane, 1-ethyl, 3-oxo, 6-trifluoroacetyl, 7-methyl ester 1S,5R,7R Amide, trifluoroacetyl, ester NMR studies (rotational isomerism)

Key Findings from Comparative Analysis

Stereochemical Sensitivity :

  • The target compound’s 1S,5R,7R configuration distinguishes it from isobrevicomin (1S,5R,7S) and exo-brevicomin (1R,1’R,5R,7R). Stereochemistry critically influences biological activity; for example, frontalin’s 1S,5R configuration is essential for its role as a bark beetle pheromone .

The trifluoroacetyl group in the azabicyclo analog () introduces strong electron-withdrawing effects, altering rotational isomerism and NMR coupling patterns .

Biological Relevance: Pheromones like exo-brevicomin and frontalin rely on ether bridges and alkyl substituents for volatility and receptor binding, whereas the target compound’s ester and hydroxyl groups may suit it for hydrolytic or catalytic studies . The 6-oxabicyclo analog () lacks biological activity data but shares synthetic utility due to its methanol substituent and ether ring .

Synthetic Challenges :

  • The target compound’s bicyclo[3.2.1] framework and stereocenters pose synthetic hurdles akin to those observed in azabicyclo derivatives (), where regioselective functionalization and chiral resolution are critical .

Biological Activity

Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate is a bicyclic compound known for its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound is characterized by a bicyclic structure that incorporates a hydroxyl group and a carboxylic acid moiety. These functional groups are crucial for its biological interactions:

  • Chemical Formula : C₉H₁₂O₃
  • Molecular Weight : 168.19 g/mol
  • CAS Number : 2550997-64-1

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

  • Hydrogen Bonding : The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity.
  • Binding Affinity : The bicyclic structure may allow the compound to fit into specific binding sites on target proteins, modulating biological pathways.
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity:

  • In vitro Studies : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential use as a natural antimicrobial agent.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Cell Line Studies : In experiments using macrophage cell lines, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Natural Products evaluated the antimicrobial properties of various bicyclic compounds, including this compound. The results highlighted its effectiveness against both gram-positive and gram-negative bacteria .
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a significant decrease in inflammatory markers compared to control groups . This suggests potential therapeutic applications in treating inflammatory diseases.
  • Antioxidant Activity : An investigation into the antioxidant capabilities of the compound revealed that it scavenged free radicals effectively, indicating its potential role in preventing oxidative damage .

Q & A

Basic: What synthetic methodologies are most effective for producing Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate, and how are stereochemical outcomes controlled?

Answer:
The synthesis typically involves multi-step routes with strict stereochemical control. Key steps include:

  • Epoxide ring-opening or Diels-Alder reactions to construct the bicyclo[3.2.1]octane framework.
  • Chiral auxiliaries or asymmetric catalysis to establish the (1S,5R,7R) configuration .
  • Esterification under mild acidic conditions to introduce the methyl carboxylate group without racemization .
    Stereochemical verification is achieved via NMR coupling constants and X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

Answer:

  • Chiral HPLC or GC-MS with chiral stationary phases to resolve enantiomers and confirm optical purity .
  • Nuclear Overhauser Effect (NOE) NMR to determine spatial relationships between protons in the bicyclic system .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula .

Basic: What biological roles have been identified for structurally related bicyclic carboxylates in ecological systems?

Answer:
Bicyclo[3.2.1]octane derivatives are arthropod semiochemicals , e.g., frontalin (1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane) in bark beetles acts as an aggregation pheromone . Bioassays using olfactometry and electroantennography (EAG) are standard for activity validation .

Advanced: How can researchers resolve contradictions in reported bioactivity data between stereoisomers of bicyclic carboxylates?

Answer:
Contradictions often arise from stereochemical impurities or differences in receptor binding . Methodological solutions include:

  • Enantioselective synthesis to isolate pure stereoisomers .
  • Molecular docking studies to predict stereospecific interactions with target proteins .
  • Comparative bioassays using both natural and synthetic enantiomers under controlled conditions .

Advanced: What computational strategies are used to predict the reactivity of this compound in ring-opening or functionalization reactions?

Answer:

  • Density Functional Theory (DFT) calculations to model transition states and predict regioselectivity in reactions like epoxide ring-opening .
  • Molecular dynamics simulations to assess solvent effects on reaction pathways .
  • QM/MM hybrid methods for enzymatic interactions, e.g., hydrolysis by esterases .

Advanced: How can synthetic routes be optimized to improve yield and scalability while maintaining stereochemical fidelity?

Answer:

  • Flow chemistry for precise control of reaction parameters (temperature, residence time) in critical steps like cyclization .
  • Design of Experiments (DoE) to identify optimal reagent stoichiometry and catalyst loading .
  • In-line analytics (e.g., FTIR) for real-time monitoring of intermediates .

Advanced: What are the challenges in correlating spectroscopic data with absolute configuration in complex bicyclic systems?

Answer:

  • Overlapping signals in NMR due to rigid bicyclic frameworks require 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment .
  • Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) to correlate optical activity with configuration .
  • Crystallographic data as a gold standard for resolving ambiguities .

Basic: What safety and handling protocols are recommended for this compound given limited toxicological data?

Answer:

  • Treat as a potentially hazardous substance ; use fume hoods and personal protective equipment (PPE) .
  • Store in airtight containers under inert gas to prevent hydrolysis of the ester group .
  • Follow REACH guidelines for disposal and occupational exposure limits .

Advanced: How does the compound’s bicyclic architecture influence its physicochemical properties (e.g., solubility, stability)?

Answer:

  • The rigid bicyclic structure reduces conformational flexibility, enhancing thermal stability but limiting solubility in polar solvents .
  • LogP calculations predict moderate lipophilicity, making it suitable for lipid membrane penetration in drug delivery studies .
  • Hydroxy and ester groups enable derivatization (e.g., acetylation, saponification) to modulate properties .

Advanced: What strategies exist for leveraging this compound as a chiral building block in medicinal chemistry?

Answer:

  • Parallel synthesis to generate analogs with modified ester groups or hydroxyl substitutions .
  • Structure-Activity Relationship (SAR) studies using the bicyclic core to probe steric and electronic effects on target binding .
  • Click chemistry (e.g., azide-alkyne cycloaddition) to append pharmacophores without disrupting stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.